molecular formula C11H24N2O B3121791 (1E)-2-(heptylamino)-2-methylpropanal oxime CAS No. 293761-29-2

(1E)-2-(heptylamino)-2-methylpropanal oxime

Cat. No. B3121791
CAS RN: 293761-29-2
M. Wt: 200.32 g/mol
InChI Key: YYBCRELLTLWQPF-JLHYYAGUSA-N
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Description

Oximes are a class of nitrogen-containing organic compounds usually prepared from hydroxylamine and an aldehyde, a ketone, or a quinone . They exist in a large number of bioactive compounds with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, anti-diabetes, and cytotoxic activities .


Synthesis Analysis

Oxime esters are one of the most important and versatile intermediates in organic synthesis . They are very attractive starting materials for the synthesis of various nitrogen and oxygen-containing compounds . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers have been highlighted in recent years .


Molecular Structure Analysis

Oximes have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . The structure of oximes is influenced by the electron demand of the OR group .


Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The acid-catalysed dynamic exchange of oximes has been investigated, proposing a metathesis mechanism that is well supported by both experimental and computational studies .


Physical And Chemical Properties Analysis

Oximes are not highly flammable, but may be combustible . They behave as weak acids and bases . Oxime-based chemistry has been explored in the fabrication of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Safety and Hazards

Some oximes may be very toxic . For example, aldicarb oxime, the hydrolysis product of the carbamate ester pesticide aldicarb, can have nervous system effects .

Future Directions

The synthesis of new, highly functional, and dynamic polymeric materials has risen dramatically since the introduction of click chemistry in 2001 . The combination of oximes with esters and urethanes has enabled the realization of CANs with improved and tunable dynamic properties . This suggests that oxime-based chemistry has potential for future exploration in the fabrication of CANs .

properties

IUPAC Name

(NE)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBCRELLTLWQPF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(C)(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC(C)(C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-2-(heptylamino)-2-methylpropanal oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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